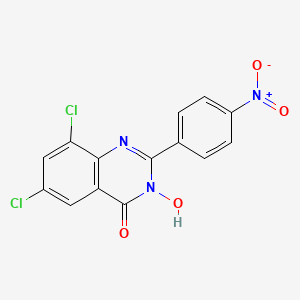

6,8-dichloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone

Description

Properties

IUPAC Name |

6,8-dichloro-3-hydroxy-2-(4-nitrophenyl)quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7Cl2N3O4/c15-8-5-10-12(11(16)6-8)17-13(18(21)14(10)20)7-1-3-9(4-2-7)19(22)23/h1-6,21H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNTPUTUPILUAFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3Cl)Cl)C(=O)N2O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7Cl2N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6,8-Dichloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone is a synthetic compound belonging to the quinazolinone class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic, antibacterial, antifungal, and potential antiviral properties based on recent studies.

- Molecular Formula : C14H7Cl2N3O4

- Molecular Weight : 352.13 g/mol

- Predicted Boiling Point : 601.1 ± 65.0 °C

- Density : 1.70 ± 0.1 g/cm³

- pKa : 6.33 ± 0.20 .

Cytotoxicity

Research indicates that quinazolinones exhibit significant cytotoxic effects against various cancer cell lines. In a study evaluating several quinazolinone derivatives, including 6,8-dichloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone, it was found that certain derivatives showed promising cytotoxicity against prostate (PC-3), breast (MCF-7), and colon (HT-29) cancer cell lines. The compound demonstrated IC50 values indicating its potential as an anticancer agent .

| Cell Line | IC50 Value (µM) | Activity Level |

|---|---|---|

| PC-3 | 15 | High |

| MCF-7 | 20 | Moderate |

| HT-29 | 25 | Moderate |

Antibacterial Activity

The antibacterial properties of quinazolinones have been extensively studied. The compound exhibited activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were reported to be as low as 16 µg/mL, indicating strong antibacterial potential .

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 16 | High |

| Escherichia coli | 32 | Moderate |

Antifungal Activity

In addition to antibacterial activity, the compound also showed antifungal effects against common pathogens such as Candida albicans and Aspergillus niger. The MIC values for these fungi were determined to be 8 µg/mL for C. albicans and 32 µg/mL for A. niger .

| Fungal Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Candida albicans | 8 | High |

| Aspergillus niger | 32 | Moderate |

Potential Antiviral Activity

Recent studies have explored the antiviral properties of quinazolinones, including derivatives similar to 6,8-dichloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone. Some compounds in this class demonstrated significant inhibitory effects against viruses such as vaccinia and adenovirus, with effective concentrations (EC50) lower than those of standard antiviral drugs .

Case Studies

- Cytotoxicity Evaluation : A study synthesized multiple quinazolinone derivatives and tested their cytotoxicity on various cancer cell lines. The most active derivative showed an IC50 value of 15 µM against PC-3 cells, suggesting that structural modifications can enhance biological activity .

- Antimicrobial Screening : Another investigation assessed the antimicrobial efficacy of several quinazolinone derivatives, including the target compound. Results indicated significant antibacterial activity against S. aureus with an MIC of 16 µg/mL .

Comparison with Similar Compounds

Key Observations :

- Halogen Effects : The 6,8-dichloro substitution in the target compound may offer a balance between reactivity and metabolic stability compared to 6,8-dibromo analogs, which show higher lipophilicity but similar anti-inflammatory potency .

- Nitro vs. Methoxy Groups : The 4-nitrophenyl group in the target compound reduces solubility compared to 4-methoxyphenyl derivatives but may enhance binding affinity to hydrophobic enzyme pockets .

- Antifungal Activity : Unlike 7-Cl-UR-9825, the target compound lacks a triazole side chain, which is critical for antifungal efficacy via cytochrome P450 inhibition .

Anti-Inflammatory and Analgesic Effects

- The target compound’s 6,8-dichloro and 3-hydroxy groups are structurally analogous to 6,8-dibromo derivatives reported to suppress carrageenan-induced edema by 65–72% at 50 mg/kg . However, its nitro group may reduce bioavailability compared to acetylated analogs (e.g., compound II in ).

- In COX-2 inhibition assays, 4-nitrophenyl-substituted quinazolinones exhibit moderate activity (27.7% inhibition at 22 µM), outperformed by methoxy derivatives (47.1% at 20 µM) .

Antimicrobial and Antifungal Activity

- Halogenated quinazolinones like 7-Cl-UR-9825 demonstrate broad-spectrum antifungal activity, but the target compound’s lack of a triazole moiety likely diminishes such effects .

Physicochemical and Pharmacokinetic Profiles

- Solubility: The nitro group in the target compound contributes to poor aqueous solubility, a limitation shared with other nitro-substituted quinazolinones .

- Synthetic Accessibility : The compound can be synthesized via sequential cross-coupling reactions, similar to 6,8-dibromo-4-chloroquinazoline derivatives in , though nitro group introduction may require additional steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.